molecular formula C10H6BrF2NO B3159855 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one CAS No. 864867-08-3

6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one

Cat. No. B3159855
CAS RN: 864867-08-3
M. Wt: 274.06 g/mol
InChI Key: RXBORQUSTOZLMF-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one is a synthetic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as in the study of its own biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry and Drug Development

6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one: serves as an intermediate in the synthesis of bioactive compounds. Researchers explore its potential as a building block for drug candidates due to its unique structure, which combines bromine, aldehyde, and phenolic hydroxyl groups. These functionalities can be modified or replaced to create novel molecules with desired pharmacological properties .

Agrochemicals and Pesticides

The compound’s bromine and aldehyde moieties make it valuable in designing agrochemicals and pesticides. Researchers investigate its role as a precursor for developing crop protection agents. By introducing specific substituents, scientists can fine-tune the compound’s biological activity against pests and pathogens .

Photoluminescent Materials

The presence of bromine in 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one contributes to its photoluminescent properties. Scientists explore its potential as a fluorescent probe or sensor. By modifying the structure, they can tailor its emission wavelength and sensitivity for applications in bioimaging, environmental monitoring, or materials science .

Organic Synthesis

Researchers use this compound as a versatile reagent in organic synthesis. Its aldehyde group allows for diverse transformations, such as nucleophilic additions, condensations, and cyclizations. By leveraging its unique difluoromethyl and bromine substituents, chemists create complex molecules with specific functionalities .

Quinoline Derivatives

6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one: belongs to the quinoline family. Quinolines exhibit diverse biological activities, including antimalarial, antibacterial, and antitumor effects. Researchers explore modifications of this compound to develop new quinoline derivatives with enhanced efficacy and selectivity .

Material Science and Surface Modification

The compound’s bromine atom can participate in surface modification reactions. Scientists investigate its use in functionalizing materials, such as polymers, nanoparticles, or surfaces. By attaching the compound to substrates, they enhance properties like hydrophobicity, adhesion, or catalytic activity .

properties

IUPAC Name

6-bromo-2-(difluoromethyl)isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-7-1-2-8-6(5-7)3-4-14(9(8)15)10(12)13/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBORQUSTOZLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN(C2=O)C(F)F)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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